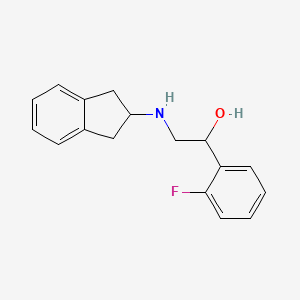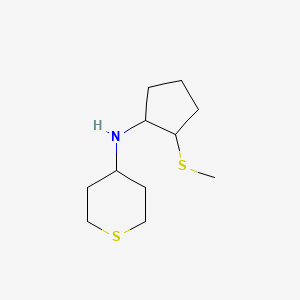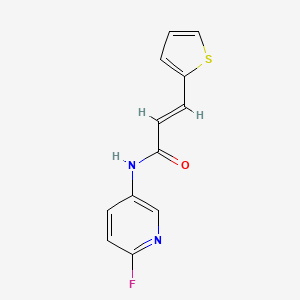![molecular formula C14H27NO2 B6629407 [2-[(2,2,5,5-Tetramethyloxolan-3-yl)amino]cyclopentyl]methanol](/img/structure/B6629407.png)
[2-[(2,2,5,5-Tetramethyloxolan-3-yl)amino]cyclopentyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-[(2,2,5,5-Tetramethyloxolan-3-yl)amino]cyclopentyl]methanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The exact mechanism of action of [2-[(2,2,5,5-Tetramethyloxolan-3-yl)amino]cyclopentyl]methanol is not well understood. However, it is believed to exert its effects through the activation of certain receptors in the body, leading to a cascade of physiological responses.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to have anti-inflammatory properties, as well as the ability to induce apoptosis in cancer cells. Additionally, it has been shown to regulate glucose metabolism and improve insulin sensitivity in diabetic mice.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of [2-[(2,2,5,5-Tetramethyloxolan-3-yl)amino]cyclopentyl]methanol is its ability to cross the blood-brain barrier, making it a potential candidate for drug delivery to the brain. However, its limited solubility in water can make it difficult to work with in laboratory experiments.
Orientations Futures
There are several future directions for research on [2-[(2,2,5,5-Tetramethyloxolan-3-yl)amino]cyclopentyl]methanol. One potential avenue is the development of more efficient synthesis methods to improve its solubility in water. Additionally, further studies are needed to elucidate its exact mechanism of action and potential applications in the treatment of various diseases. Finally, the development of novel drug delivery systems using this compound as a carrier is an exciting area of future research.
In conclusion, this compound is a promising chemical compound with potential applications in various fields. Its ability to cross the blood-brain barrier and its anti-inflammatory and anti-cancer properties make it a potential candidate for drug development. Further research is needed to fully understand its mechanism of action and potential applications.
Méthodes De Synthèse
[2-[(2,2,5,5-Tetramethyloxolan-3-yl)amino]cyclopentyl]methanol can be synthesized through a multi-step process involving the reaction of 3-cyclopentylpropanal with diethyl malonate, followed by the reduction of the resulting product with lithium aluminum hydride. The final step involves the reaction of the resulting alcohol with 2,2,5,5-tetramethyltetrahydrofuran-3-amine.
Applications De Recherche Scientifique
[2-[(2,2,5,5-Tetramethyloxolan-3-yl)amino]cyclopentyl]methanol has been extensively studied for its potential applications in the field of medicine. It has shown promising results in the treatment of various diseases such as cancer, diabetes, and inflammation. Additionally, it has been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier.
Propriétés
IUPAC Name |
[2-[(2,2,5,5-tetramethyloxolan-3-yl)amino]cyclopentyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO2/c1-13(2)8-12(14(3,4)17-13)15-11-7-5-6-10(11)9-16/h10-12,15-16H,5-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVKJHZJZELUAOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C(O1)(C)C)NC2CCCC2CO)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-methyl-3-[(5-methyl-1H-pyrazol-4-yl)methylamino]pentan-1-ol](/img/structure/B6629326.png)
![3-chloro-5-fluoro-N-[(1-methylpyrazol-4-yl)methyl]aniline](/img/structure/B6629359.png)
![N-[1-(4-chlorophenyl)propyl]-1-(2-methylpropyl)piperidin-4-amine](/img/structure/B6629371.png)
![N-[1-(5-fluoropyridin-3-yl)ethyl]-1-methylsulfonylpiperidin-4-amine](/img/structure/B6629374.png)
![[(1R,4S)-4-[(2-bromophenyl)methylamino]cyclopent-2-en-1-yl]methanol](/img/structure/B6629377.png)
![[(1R,4S)-4-[(2-fluorophenyl)methylamino]cyclopent-2-en-1-yl]methanol](/img/structure/B6629382.png)
![N-[(3-methylpyridin-2-yl)methyl]-1-phenylpiperidin-4-amine](/img/structure/B6629390.png)
![[2-(Thiolan-3-ylamino)cyclohexyl]methanol](/img/structure/B6629393.png)

![[2-[[(6S)-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl]amino]cyclopentyl]methanol](/img/structure/B6629401.png)

![7,7-dimethyl-N-(2-methylsulfanylcyclohexyl)-2-oxabicyclo[3.2.0]heptan-6-amine](/img/structure/B6629415.png)
![[(1R,4S)-4-[(4-chlorophenyl)methylamino]cyclopent-2-en-1-yl]methanol](/img/structure/B6629418.png)

